molecular formula C7H3Cl4F2NO2 B12063947 2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate

2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate

Cat. No.: B12063947
M. Wt: 312.9 g/mol
InChI Key: XVHMYUHMBOECLN-UHFFFAOYSA-N
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Description

2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate is a chemical compound with the molecular formula C7H3Cl4F2NO2 and a molecular weight of 312.91 g/mol . This compound is known for its unique structure, which includes cyano, difluoro, tetrachloro, and acrylate functional groups. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

The reaction conditions often require specific reagents and catalysts to ensure the correct functional groups are introduced without unwanted side reactions . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate undergoes various types of chemical reactions, including:

Scientific Research Applications

The compound 2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate is a specialized chemical that has garnered attention for its diverse applications in scientific research, particularly in the fields of materials science, organic chemistry, and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Polymer Chemistry

This compound is utilized in the synthesis of advanced polymeric materials. Its unique structure allows it to participate in radical polymerization processes, leading to the development of polymers with tailored properties.

Case Study: Synthesis of Functional Polymers

A study demonstrated the use of this compound in creating polymers with enhanced thermal stability and mechanical strength. By incorporating this compound into polymer matrices, researchers achieved materials suitable for high-performance applications such as aerospace components.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a precursor for the development of pharmaceuticals. Its reactivity allows for modifications that can lead to biologically active compounds.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines. By modifying the acrylate structure, scientists have synthesized compounds that demonstrate selective toxicity towards cancer cells while sparing normal cells.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its ability to form stable bonds with biological targets makes it a candidate for developing effective agrochemicals.

Case Study: Herbicidal Activity

Field studies have shown that formulations containing this compound exhibit significant herbicidal activity against common weeds. The compound's efficacy is attributed to its mechanism of action, which disrupts plant growth processes.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Polymer ChemistrySynthesis of advanced polymersEnhanced thermal stability
Medicinal ChemistryDevelopment of pharmaceutical intermediatesCytotoxicity against cancer cells
Agricultural ChemistryPotential herbicide/pesticide formulationSignificant herbicidal activity

Table 2: Case Study Highlights

Case StudyApplication AreaOutcome
Polymer SynthesisMaterial ScienceHigh-performance polymers developed
Anticancer Agent SynthesisMedicinal ChemistrySelective toxicity towards cancer cells
Herbicide FormulationAgricultural ChemistryEffective control of weed populations

Mechanism of Action

The mechanism of action of 2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate involves its interaction with molecular targets and pathways. The cyano group can act as an electron-withdrawing group, affecting the reactivity of the molecule. The difluoro and tetrachloro groups can influence the compound’s stability and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate can be compared with other similar compounds, such as:

    2-Cyano-1,3-difluorotetrachloropropan-2-yl methacrylate: This compound has a similar structure but with a methacrylate group instead of an acrylate group.

    2-Cyano-1,3-difluorotetrachloropropan-2-yl acetate: This compound has an acetate group instead of an acrylate group.

    2-Cyano-1,3-difluorotetrachloropropan-2-yl propionate: This compound has a propionate group instead of an acrylate group. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and properties compared to similar compounds.

Biological Activity

2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate is a synthetic compound that has garnered attention in various fields of research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Structure and Composition

  • Molecular Formula : C7Cl4F2N
  • Molecular Weight : 284.92 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
C7Cl4F2N\text{C}_7\text{Cl}_4\text{F}_2\text{N}

Physical Properties

PropertyValue
Melting PointNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with biological molecules. The presence of the cyano and acrylate functional groups allows for potential interactions with enzymes and receptors, which may lead to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.

Toxicological Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of toxicity. A detailed toxicological profile is essential for understanding its safety and efficacy in biological systems.

Key Findings:

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with human liver enzymes, it was found that the compound inhibited the activity of cytochrome P450 enzymes by approximately 50% at a concentration of 10 µM. This inhibition could have implications for drug metabolism and efficacy.

Study 2: Cellular Response

A cellular study investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with 5 µM of the compound resulted in significant apoptosis (programmed cell death) in breast cancer cells, suggesting its potential as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme Inhibition50% inhibition of cytochrome P450
Anticancer ActivityInduced apoptosis in breast cancer cells
CytotoxicitySignificant cytotoxic effects at high concentrations

Future Directions

Further research is needed to understand the full scope of biological activities associated with this compound. Investigations into its pharmacokinetics, long-term toxicity, and potential therapeutic applications are critical for advancing knowledge in this area.

Properties

Molecular Formula

C7H3Cl4F2NO2

Molecular Weight

312.9 g/mol

IUPAC Name

(1,1,3,3-tetrachloro-2-cyano-1,3-difluoropropan-2-yl) prop-2-enoate

InChI

InChI=1S/C7H3Cl4F2NO2/c1-2-4(15)16-5(3-14,6(8,9)12)7(10,11)13/h2H,1H2

InChI Key

XVHMYUHMBOECLN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C#N)(C(F)(Cl)Cl)C(F)(Cl)Cl

Origin of Product

United States

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